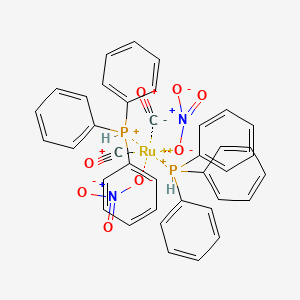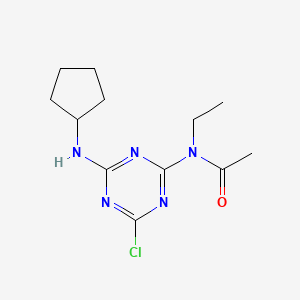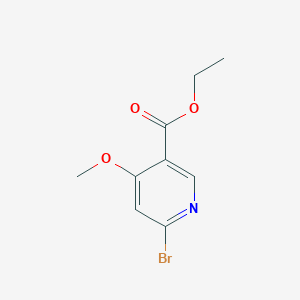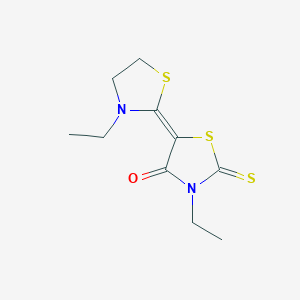
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H34N2O8P2Ru. This compound features a ruthenium center coordinated by two carbonyl (CO) ligands, two nitrate (NO3) ligands, and two triphenylphosphine (PPh3) ligands. It is known for its applications in various fields of scientific research, particularly in catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride (RuCl3) with triphenylphosphine in the presence of carbon monoxide and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme is as follows:
[ \text{RuCl}_3 + 2 \text{PPh}_3 + 2 \text{CO} + 2 \text{HNO}_3 \rightarrow \text{Ru(CO)}_2(\text{NO}_3)_2(\text{PPh}_3)_2 + 3 \text{HCl} ]
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar reaction conditions with optimization for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of ligands.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction could produce ruthenium(II) species.
Aplicaciones Científicas De Investigación
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Materials Science: The compound is studied for its potential in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research has explored its interactions with biological molecules, which could have implications for drug development and biomedical applications.
Industrial Processes: Its catalytic properties are leveraged in industrial processes for the synthesis of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo changes in oxidation state, facilitating various catalytic cycles. The carbonyl and nitrate ligands play crucial roles in stabilizing intermediate species and enabling electron transfer processes. The triphenylphosphine ligands provide steric and electronic effects that influence the reactivity of the complex.
Comparación Con Compuestos Similares
Similar Compounds
Dicarbonylbis(triphenylphosphine)nickel: Similar in structure but with nickel as the central metal.
Tetrakis(triphenylphosphine)platinum: Features platinum instead of ruthenium and has four triphenylphosphine ligands.
Dicarbonylbis(triphenylphosphine)iron: Iron-based analogue with similar coordination environment.
Uniqueness
Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is unique due to the presence of both carbonyl and nitrate ligands, which provide a distinct reactivity profile compared to its analogues. The combination of these ligands with ruthenium allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C38H32N2O8P2Ru+2 |
|---|---|
Peso molecular |
807.7 g/mol |
Nombre IUPAC |
carbon monoxide;ruthenium(2+);triphenylphosphanium;dinitrate |
InChI |
InChI=1S/2C18H15P.2CO.2NO3.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;2*2-1(3)4;/h2*1-15H;;;;;/q;;;;2*-1;+2/p+2 |
Clave InChI |
YPAORCBIDKJGQV-UHFFFAOYSA-P |
SMILES canónico |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

